Erdafitinib

描述

厄达替尼是一种成纤维细胞生长因子受体酪氨酸激酶抑制剂,主要用于治疗局部晚期或转移性尿路上皮癌。 它以商品名 Balversa 出售,以其靶向并抑制成纤维细胞生长因子受体 1、2、3 和 4 的活性而闻名 。该化合物在治疗成纤维细胞生长因子受体发生特定遗传改变的癌症方面显示出巨大希望。

准备方法

合成路线和反应条件: 厄达替尼的合成涉及多个步骤,从关键中间体的制备开始。 其中一条主要的合成路线包括形成喹喔啉衍生物,然后对其进行进一步修饰以获得最终产物 。反应条件通常涉及使用有机溶剂、控制温度和特定催化剂以确保所需的化学转化。

工业生产方法: 厄达替尼的工业生产侧重于优化产量和纯度。 这涉及使用大型反应器、精确控制反应参数以及先进的纯化技术,例如结晶和色谱 。该过程还包括制备药学上可接受的盐和无定形固体分散体,以提高化合物的生物利用度和稳定性。

化学反应分析

反应类型: 厄达替尼会发生各种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢,通常使用氧化剂。

还原: 添加氢或去除氧,通常使用还原剂。

常用试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

催化剂: 碳载钯、氧化铂。

主要形成的产物: 这些反应形成的主要产物包括厄达替尼的各种衍生物,它们可能具有不同的药理特性或改进的疗效 .

科学研究应用

厄达替尼具有广泛的科学研究应用:

化学: 用作模型化合物来研究成纤维细胞生长因子受体抑制剂的行为及其与其他分子的相互作用。

生物学: 研究其对细胞信号通路的影响及其调节细胞过程的潜力。

作用机制

厄达替尼通过与成纤维细胞生长因子受体 1、2、3 和 4 结合并抑制其酶活性发挥作用 。这种抑制阻止了这些受体的磷酸化和随后的信号转导,这些受体通常参与癌细胞的增殖、分化和存活。 通过阻断这些途径,厄达替尼降低了癌细胞的活力并减缓了肿瘤生长 .

类似化合物:

帕米替尼: 另一种用于治疗胆管癌的成纤维细胞生长因子受体抑制剂。

英格拉替尼: 靶向成纤维细胞生长因子受体,用于与厄达替尼类似的适应症。

厄达替尼的独特性: 厄达替尼在广泛抑制多种成纤维细胞生长因子受体(1、2、3 和 4)方面独树一帜,使其能够有效地对抗更广泛的遗传改变,与某些可能只靶向一个或两个受体的其他抑制剂相比 。 此外,其在具有特定基因突变的尿路上皮癌中的使用获得批准突出了其在个性化医疗中的作用 .

相似化合物的比较

Pemigatinib: Another fibroblast growth factor receptor inhibitor used in the treatment of cholangiocarcinoma.

Infigratinib: Targets fibroblast growth factor receptors and is used for similar indications as erdafitinib.

Futibatinib: A selective fibroblast growth factor receptor inhibitor with applications in various cancers

Uniqueness of this compound: this compound is unique in its broad inhibition of multiple fibroblast growth factor receptors (1, 2, 3, and 4), making it effective against a wider range of genetic alterations compared to some other inhibitors that may target only one or two receptors . Additionally, its approval for use in urothelial carcinoma with specific genetic mutations highlights its role in personalized medicine .

属性

IUPAC Name |

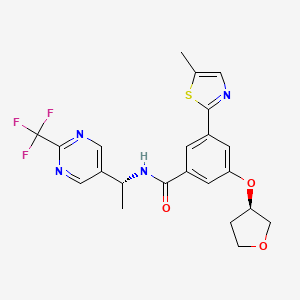

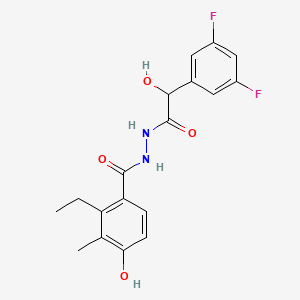

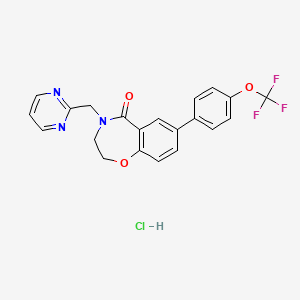

N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]-N-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(20-10-21(32-4)13-22(11-20)33-5)19-6-7-23-24(12-19)29-25(15-27-23)18-14-28-30(3)16-18/h6-7,10-17,26H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAHOMJCDNXHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027936 | |

| Record name | Erdafitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Erdafitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Urothelial cancer is statistically the fourth most common kind of cancer in the world. In general, such urothelial cancers originate in the urothelium - or the transitional epithelium - a membrane that covers the renal pelvis to the ureter, the bladder, and the proximal two-thirds of the urethra. While 90 to 95% of urothelial cancers are bladder cancers and the other 5 to 10% are upper tract urothelial cancers, the bladder cancers can also be either superficial or invasive (either not having or having invaded the deeper layers of the bladder). Moreover, fibroblast growth factor receptor (FGFR) is a transmembrane protein that is expressed ubiquitously in normal tissues and is involved in various endogenous bio-physiological processes including the homeostasis of phosphate and vitamin D, cell proliferation, cell anti-apoptotic signaling, and cell migration in a variety of cell types. Concurrently, genetic mutations or changes like deregulation of FGFR pathways and FGFR aberrations such as gene amplification, point mutations, and chromosomal translocations have been implicated in the pathogenesis of urothelial cancer, including the possibility of such changes to all four FGFR genes (FGFR1, FGFR2, FGFR3, and FGFR4). Changes to the FGFR genes are consequently thought to promote cell proliferation, migration, angiogenesis, and anti-apoptosis in many cancers including urothelial cancer. Erdafitinib is subsequently an oral selective pan-FGFR kinase inhibitor that binds to and inhibits the enzymatic activity of expressed FGFR1, FGFR2, FGFR3, and FGFR4 based on in vitro data. In particular, erdafitinib demonstrates inhibition of FGFR phosphorylation and signaling as well as decreased cell viability in cell lines expressing FGFR genetic alterations, including point mutations, amplifications, and fusions. Erdafitinib demonstrated antitumor activity in FGFR-expressing cell lines and xenograft models derived from tumor types, including bladder cancer. | |

| Record name | Erdafitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1346242-81-6 | |

| Record name | N1-(3,5-Dimethoxyphenyl)-N2-(1-methylethyl)-N1-[3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346242-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erdafitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erdafitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erdafitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERDAFITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890E37NHMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)